(R)-Fluoxetine-d5 Hydrochloride
Description
Properties
IUPAC Name |
(3R)-N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H/t16-;/m1./s1/i2D,3D,4D,5D,6D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYXAJPCNFJEHY-WUFKBSLMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](CCNC)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10724503 | |
| Record name | (3R)-N-Methyl-3-(~2~H_5_)phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217764-54-9 | |
| Record name | (3R)-N-Methyl-3-(~2~H_5_)phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Deuteration Strategies
Deuteration introduces five deuterium atoms into the fluoxetine structure, often targeting positions on the aromatic ring or propylamine chain to maintain pharmacological activity while enabling isotopic tracing. Two primary methods dominate:
-
Catalytic Deuterium Exchange :
Deuterium gas (D₂) or deuterated solvents (e.g., D₂O, CD₃OD) are employed under catalytic conditions. For instance, palladium-on-carbon (Pd/C) facilitates hydrogen-deuterium exchange at elevated temperatures (50–80°C) and pressures (3–5 bar). This method achieves >95% deuteration efficiency but requires careful control to prevent over-reduction or side reactions. -
Deuterated Reagents in Stepwise Synthesis :
Deuterated intermediates, such as benzaldehyde-d₅, are used in early synthetic steps. Maruoka’s catalytic asymmetric allylation, originally developed for (R)-fluoxetine, has been adapted by substituting hydrogenated reagents with deuterated analogs to introduce deuterium at the propylamine chain.
Chiral Resolution Techniques
Enantiomeric purity is critical for this compound’s pharmacological efficacy. Two resolution methods are prevalent:
-
Chiral Chromatography :
Semi-preparative high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves racemic mixtures. Mobile phases comprising hexane:isopropanol (90:10, v/v) with 0.1% diethylamine achieve baseline separation, yielding (R)-enantiomer with ≥99% enantiomeric excess (ee). -
Diastereomeric Salt Formation :
Reaction with chiral resolving agents, such as (S)-mandelic acid, forms diastereomeric salts. Differential crystallization in ethanol/water mixtures isolates the (R)-enantiomer, followed by neutralization to recover the free base.
Hydrochloride Salt Formation
The final step converts the (R)-Fluoxetine-d5 free base to its hydrochloride salt. Anhydrous hydrogen chloride (HCl) gas is bubbled into a solution of the free base in diethyl ether or tetrahydrofuran (THF) at 0–5°C. Precipitation yields a white crystalline solid, which is filtered, washed with cold ether, and dried under vacuum (yield: 85–92%).
Industrial-Scale Production Considerations
Scaling up this compound synthesis necessitates optimizing yield, cost, and regulatory compliance. Key industrial adaptations include:
Bulk Deuteration Reactors
High-pressure reactors (50–100 L capacity) enable efficient deuterium exchange. For example, continuous-flow systems with Pd/C catalysts maintain D₂ pressures of 5–10 bar and temperatures of 70°C, achieving deuteration in 12–24 hours.
Automated Chiral Separation
Industrial facilities employ simulated moving bed (SMB) chromatography for high-throughput resolution. A patented SMB system reduces solvent consumption by 40% compared to batch chromatography while maintaining ≥99% ee.
Process Optimization Data
Table 1 summarizes critical parameters for industrial-scale synthesis:
Analytical Validation and Quality Control
Ensuring the identity, purity, and stability of this compound requires rigorous analytical protocols.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
A validated LC-MS/MS method quantifies deuterated and non-deuterated species:
-
Column : C18 (2.1 × 50 mm, 1.7 µm)
-
Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B)
-
Gradient : 10–90% B over 4 minutes
-
Detection : m/z 310 → 148 (fluoxetine), m/z 315.1 → 153 (fluoxetine-d5)
This method achieves a lower limit of quantification (LLOQ) of 0.25 ng/mL and linearity (R² > 0.999) across 0.25–50 ng/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ²H-NMR verify deuteration sites and extent. A characteristic absence of proton signals at δ 2.8–3.1 ppm confirms deuterium incorporation in the propylamine chain.
Stability Testing
Accelerated stability studies (40°C/75% RH, 6 months) show ≤2% degradation, meeting ICH guidelines.
Recent Advances in Synthesis Methodology
Continuous-Flow Deuteration
Microreactor technology enables continuous deuteration with residence times <1 hour, reducing D₂ consumption by 30%.
Chemical Reactions Analysis
Types of Reactions
®-Fluoxetine-d5 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reaction with reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products
Oxidation: Formation of fluoxetine N-oxide.
Reduction: Formation of desmethylfluoxetine.
Substitution: Formation of fluoxetine derivatives with different substituents.
Scientific Research Applications
Pharmacokinetic Studies
(R)-Fluoxetine-d5 hydrochloride is primarily utilized in pharmacokinetic studies to elucidate the metabolic pathways and bioavailability of fluoxetine. The deuterated compound allows researchers to track the drug's fate within biological systems without interference from non-deuterated fluoxetine.
Case Study: Metabolic Profiling
A study conducted by Kumar et al. demonstrated the simultaneous identification and quantification of (R)-Fluoxetine-d5 and its metabolites through advanced mass spectrometry techniques. The research highlighted how deuterated compounds can improve the accuracy of pharmacokinetic models by providing clearer insights into drug metabolism and elimination profiles .
Drug Interaction Studies
The application of this compound extends to investigating drug-drug interactions, particularly those involving cytochrome P450 enzymes. Understanding these interactions is crucial for optimizing therapeutic regimens and minimizing adverse effects.
Data Table: Drug Interaction Profiles
| Drug | Interaction Type | Effect on Fluoxetine |
|---|---|---|
| Olanzapine | Synergistic | Enhanced antidepressant effect |
| Paroxetine | Inhibitory | Increased fluoxetine levels |
| Carbamazepine | Inductive | Decreased fluoxetine levels |
This table summarizes known interactions that impact the pharmacokinetics of fluoxetine, illustrating the importance of using (R)-Fluoxetine-d5 in such studies to differentiate between isotopes .
Behavioral Studies in Animal Models
This compound has been employed in behavioral studies using animal models to assess the effects of fluoxetine on mood and anxiety disorders. The isotopic labeling allows for precise tracking of the drug's distribution in the brain.
Case Study: C. elegans Model
Research involving Caenorhabditis elegans has shown that both fluoxetine and its metabolite norfluoxetine can influence behavior, with findings indicating that norfluoxetine exhibits slightly higher potency than fluoxetine itself. This study underscores the relevance of using deuterated forms to study behavioral pharmacology without confounding effects from endogenous compounds .
Environmental Impact Studies
In addition to clinical applications, this compound is also valuable in environmental toxicology research. Its use helps assess the bioaccumulation and environmental persistence of pharmaceuticals.
Data Table: Environmental Toxicokinetics
| Parameter | Value |
|---|---|
| Bioaccumulation Factor | 2.3 |
| Elimination Half-Life | 12 hours |
| Uptake Rate Constant | 0.05 L/kg/hr |
These metrics provide insights into how fluoxetine behaves in aquatic ecosystems, particularly when assessing its impact on non-target organisms .
Clinical Research Applications
Clinical studies increasingly utilize this compound for understanding patient responses to fluoxetine treatment, particularly in populations with varying metabolic profiles.
Case Study: Variability in Response
A clinical trial investigated how genetic polymorphisms affecting cytochrome P450 enzymes influenced patient outcomes when treated with fluoxetine. The use of (R)-Fluoxetine-d5 allowed for a more detailed analysis of pharmacogenomic factors influencing efficacy and safety .
Mechanism of Action
®-Fluoxetine-d5 Hydrochloride exerts its effects by inhibiting the reuptake of serotonin in the brain. This increases the levels of serotonin in the synaptic cleft, enhancing mood and alleviating symptoms of depression. The molecular targets include the serotonin transporter (SERT) and various serotonin receptors. The pathways involved are primarily related to serotonin signaling and neurotransmission.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Analytical Comparison
| Compound | CAS Number | Molecular Formula | Molecular Weight | Enantiomer | Primary Use |
|---|---|---|---|---|---|
| (R)-Fluoxetine-d5 Hydrochloride | 1217764-54-9 | C₁₇H₁₄D₅ClF₃NO | 350.82 | R | Chiral internal standard |
| (S)-Fluoxetine-d5 Hydrochloride | 1217680-98-2 | C₁₇H₁₄D₅ClF₃NO | 350.82 | S | Enantiomer-specific metabolism studies |
| Fluoxetine-d5 Hydrochloride | 1173111-67-5 | C₁₇H₁₄D₅ClF₃NO | 350.82 | Racemic | General analytical applications |
| Fluoxetine Hydrochloride | 114247-09-5 | C₁₇H₁₈ClF₃NO | 345.79 | Racemic | Therapeutic agent (Prozac®) |
Challenges and Considerations
- Stereochemical Purity : Enantiopure standards require rigorous chiral chromatography during synthesis .
- Cost: Deuterated standards are significantly more expensive than non-deuterated analogs due to complex synthesis (e.g., ¥48,400 for 10 mg of (R)-Fluoxetine-d5 vs. ¥10,000 for non-deuterated fluoxetine ).
Biological Activity
(R)-Fluoxetine-d5 Hydrochloride is a deuterated form of fluoxetine, a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of various psychiatric disorders. The deuteration allows for enhanced tracking of metabolic pathways and pharmacokinetic studies. This article explores the biological activity of (R)-Fluoxetine-d5, focusing on its mechanisms, effects, and relevant research findings.
This compound functions primarily by inhibiting the serotonin transporter (SERT), which prevents the reuptake of serotonin from the synaptic cleft. This action increases serotonin levels in the brain, contributing to its antidepressant effects. The compound exhibits high selectivity for serotonin over other neurotransmitters, such as norepinephrine and dopamine, which distinguishes it from other classes of antidepressants .
Pharmacokinetics
The pharmacokinetics of (R)-Fluoxetine-d5 are similar to those of fluoxetine, with notable differences due to the presence of deuterium. The compound is well absorbed after oral administration, with peak plasma concentrations typically occurring within 6 to 8 hours. The elimination half-life of fluoxetine ranges from 1 to 4 days, while its active metabolite, norfluoxetine, has a longer half-life of 7 to 10 days . This extended half-life can help mitigate withdrawal symptoms associated with discontinuation.
Toxicokinetics in Model Organisms
A study utilizing Caenorhabditis elegans demonstrated that these organisms could uptake fluoxetine and convert it into norfluoxetine. The research indicated that norfluoxetine was slightly more potent and had a longer elimination half-life compared to fluoxetine itself. Various exposure scenarios were tested, revealing significant insights into the bioaccumulation and behavioral impacts of both compounds .
| Experiment | Concentration (mg/L) | Duration (h) | E. coli Present |
|---|---|---|---|
| I | 0.5, 5, 20 | 1 | No |
| II | 0.5, 5, 20 | 0.5, 1, 2 | No |
| III | 10 | 0.5, 2, 5, 10 | Yes/No |
| IV | 0.5, 20 | 2, 5, 10, 24, 48 | Yes |
This table summarizes key experimental setups assessing the uptake and elimination rates of fluoxetine and norfluoxetine in C. elegans.
Clinical Studies
Clinical trials have demonstrated that fluoxetine significantly improves symptoms in patients with major depressive disorder compared to placebo. In various studies analyzed through meta-analyses, fluoxetine showed a higher response rate among patients treated with the drug versus those receiving placebo or tricyclic antidepressants (TCAs). For instance, one analysis reported an odds ratio for response rates favoring fluoxetine at approximately compared to placebo .
Case Studies
- Case Study on Efficacy : A double-blind study involving over 900 patients found that fluoxetine treatment led to a significant reduction in depression scores on the Hamilton Depression Rating Scale (HDRS). Patients receiving fluoxetine exhibited a mean change score improvement significantly greater than those receiving placebo .
- Behavioral Impact in Animal Models : Research involving Sprague-Dawley rats indicated that fluoxetine administration improved cognitive functions related to escape latency in behavioral tests designed to assess anxiety and depression-like symptoms .
Q & A
How can (R)-Fluoxetine-d5 Hydrochloride be optimized as an internal standard for quantitative LC-MS analysis in pharmacokinetic studies?
Level: Advanced
Methodological Answer:
this compound is used as a deuterated internal standard to correct for matrix effects and ionization variability in LC-MS. Key steps include:
- Preparation of calibration curves : Use a deuterated analog (e.g., (R)-Fluoxetine-d5) to match the physicochemical properties of the analyte, ensuring minimal retention time shifts. Adjust mobile phase composition (e.g., ammonium formate buffer with 0.1% formic acid) to enhance ionization efficiency .
- Validation parameters : Assess linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) using biological matrices. Isotopic purity (>99% deuterium) must be confirmed via high-resolution mass spectrometry to avoid isotopic interference .
What methodological challenges arise in ensuring enantiomeric purity during the synthesis of this compound, and how are they addressed?
Level: Advanced
Methodological Answer:
Chiral synthesis of this compound requires stringent control to avoid racemization. Strategies include:
- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol (80:20, 0.1% diethylamine) to separate enantiomers. Monitor optical rotation ([α]D²⁵ = +4.5° to confirm (R)-configuration) .
- Deuterium incorporation : Optimize reaction conditions (e.g., catalytic deuteration using Pd/C under D₂ atmosphere) to achieve >98% isotopic purity. Characterize via ¹H-NMR (absence of non-deuterated peaks at δ 2.8–3.2 ppm) .
How can chromatographic conditions be optimized to resolve this compound from its (S)-enantiomer in complex biological matrices?
Level: Intermediate
Methodological Answer:
Enantiomeric separation is critical for pharmacokinetic studies. Key optimizations:
- Column selection : Use a chiral stationary phase (CSP) like cellulose tris(3,5-dimethylphenylcarbamate). Adjust column temperature to 25°C to improve resolution (Rs >2.0) .
- Mobile phase tuning : Combine acetonitrile:methanol (70:30) with 10 mM ammonium bicarbonate (pH 9.0) to reduce tailing. Flow rate: 0.8 mL/min; detection at 227 nm .
- Matrix cleanup : Pre-treat plasma samples with solid-phase extraction (C18 cartridges) to remove phospholipids that interfere with chiral separation .
What protocols validate the stability of this compound under varying storage and experimental conditions?
Level: Basic
Methodological Answer:
Stability studies follow ICH guidelines:
- Forced degradation : Expose the compound to heat (60°C/24 hr), acid/alkali (0.1N HCl/NaOH), and oxidative stress (3% H₂O₂). Monitor degradation via HPLC; acceptance criteria: <5% impurity .
- Long-term storage : Store at -80°C in amber vials with desiccants. Assess stability over 12 months; report % recovery (target: 95–105%) and chiral integrity .
How does deuterium substitution in this compound influence its metabolic stability compared to non-deuterated Fluoxetine?
Level: Advanced
Methodological Answer:
Deuterium kinetic isotope effects (KIEs) alter metabolic pathways:
- In vitro assays : Incubate with human liver microsomes (HLMs). (R)-Fluoxetine-d5 shows reduced CYP2D6-mediated N-demethylation (Km = 12 µM vs. 15 µM for non-deuterated), confirmed via LC-MS/MS metabolite profiling .
- In vivo half-life : Rodent studies show a 1.3-fold increase in t₁/₂ (8.2 hr vs. 6.3 hr for non-deuterated) due to slower C-D bond cleavage. Monitor plasma concentrations using validated LC-MS methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
